

Application Notes and Protocols for VJ115 in a Zebrafish Vasculogenesis Model

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For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing VJ115, a novel antiangiogenic compound, in a zebrafish (Danio rerio) vasculogenesis model. VJ115 functions as a potent inhibitor of the ecto-NADH oxidase 1 (ENOX1), a key enzyme implicated in endothelial cell function and vascular development.[1][2] By inhibiting ENOX1, VJ115 disrupts cytoskeletal organization and impairs tubule formation, leading to significant defects in vasculogenesis.[1][3] The zebrafish embryo, with its external development, optical transparency, and conserved vascular biology, serves as an ideal in vivo platform for studying the antiangiogenic effects of VJ115. This document outlines detailed protocols for VJ115 treatment, quantitative analysis of vascular defects, and provides insights into the underlying signaling pathways.

Introduction

Vasculogenesis, the de novo formation of blood vessels from endothelial precursor cells (angioblasts), is a fundamental process in embryonic development.[4][5] The zebrafish has emerged as a powerful model organism for studying vascular development due to the high degree of genetic and developmental conservation with humans.[4] Transgenic lines, such as the Tg(fli1:eGFP) line where endothelial cells express green fluorescent protein, allow for real-time visualization of the developing vasculature.[6]



VJ115, with the chemical name (Z)-(+/-)-2-(1-benzylindol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-ol, is a small molecule inhibitor of ENOX1.[1][2] ENOX1 is an NADH oxidase that plays a crucial role in regulating cellular NADH levels.[1] Inhibition of ENOX1 by **VJ115** has been shown to phenocopy the effects of ENOX1 morpholino knockdown in zebrafish, leading to impaired vasculogenesis.[1] This makes **VJ115** a valuable tool for investigating the role of ENOX1 in vascular development and for screening potential antiangiogenic drug candidates.

Data Presentation

The following table summarizes the expected quantitative effects of **VJ115** on the developing vasculature of Tg(fli1:eGFP) zebrafish embryos. Data is presented as mean ± standard deviation.

Treatment Group	Concentration (μM)	Number of Complete Intersegmental Vessels (ISVs) at 72 hpf	Average ISV Length (µm) at 72 hpf	Number of Ectopic Branch Points per Embryo at 72 hpf
Vehicle Control (0.1% DMSO)	0	30.2 ± 1.5	155.8 ± 8.2	1.3 ± 0.8
VJ115	25	22.5 ± 2.1	120.3 ± 10.5	5.7 ± 1.9
VJ115	50	14.8 ± 3.4	85.1 ± 12.1	9.2 ± 2.5

Experimental Protocols Preparation of VJ115 Stock Solution

- Reagents and Materials:
 - VJ115 powder
 - Dimethyl sulfoxide (DMSO), cell culture grade
 - Microcentrifuge tubes



- Vortex mixer
- Procedure:
 - Prepare a 50 mM stock solution of VJ115 by dissolving the appropriate amount of VJ115 powder in DMSO. For example, to prepare 1 ml of a 50 mM stock solution, dissolve the corresponding milligram amount of VJ115 (molecular weight dependent) in 1 ml of DMSO.
 - 2. Vortex the solution thoroughly until the **VJ115** is completely dissolved.
 - 3. Aliquot the stock solution into smaller volumes (e.g., $20 \mu l$) in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
 - 4. Store the aliquots at -20°C.

Zebrafish Embryo Treatment with VJ115

- Reagents and Materials:
 - Tg(fli1:eGFP) zebrafish embryos
 - VJ115 stock solution (50 mM in DMSO)
 - E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate to pH 7.2)
 - Pronase solution (1 mg/ml in E3 medium)
 - 24-well plates
 - Stereomicroscope
 - 3.5 cm petri dishes
 - Transfer pipettes
- Procedure:
 - Collect Tg(fli1:eGFP) zebrafish embryos and raise them in E3 medium at 28.5°C.



- 2. At the 18-somite stage (approximately 18 hours post-fertilization, hpf), dechorionate the embryos to ensure consistent compound uptake.
 - Incubate embryos in Pronase solution for 5-10 minutes at 28.5°C, or until the chorions start to soften.[2][4][6][7]
 - Gently agitate the dish to release the embryos from the chorions.
 - Wash the dechorionated embryos three times with fresh E3 medium.[1][2]
- 3. Prepare the treatment solutions by diluting the 50 mM **VJ115** stock solution in E3 medium to the desired final concentrations (e.g., 25 μ M and 50 μ M). Prepare a vehicle control solution with the same final concentration of DMSO (e.g., 0.1%).
- 4. Transfer 10-15 dechorionated embryos into each well of a 24-well plate.
- 5. Remove the E3 medium from the wells and add 1 ml of the appropriate treatment or vehicle control solution.
- 6. Incubate the embryos at 28.5°C until 72 hpf. It is recommended to perform a static renewal of the treatment solution every 24 hours to maintain compound concentration and water quality.

Imaging and Quantitative Analysis of Vasculature

- Reagents and Materials:
 - Treated and control Tg(fli1:eGFP) zebrafish embryos at 72 hpf
 - Tricaine solution (0.016% in E3 medium)
 - Microscope slides with depressions or mounting medium (e.g., 1% low-melting point agarose)
 - Fluorescence microscope with a camera
 - Image analysis software (e.g., ImageJ/Fiji)

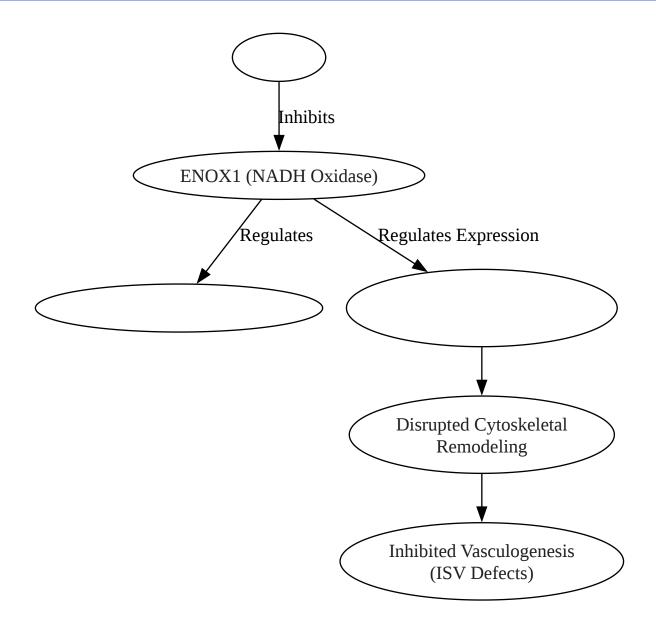


• Procedure:

- 1. At 72 hpf, anesthetize the embryos by immersing them in Tricaine solution.
- 2. Mount the embryos laterally on a microscope slide. For stable imaging, embryos can be embedded in a drop of low-melting point agarose.
- Acquire fluorescent images of the trunk and tail vasculature using a fluorescence microscope. Capture Z-stack images to visualize the entire depth of the intersegmental vessels (ISVs).
- 4. Quantitative Analysis using ImageJ/Fiji:
 - Open the Z-stack images and create a maximum intensity projection.
 - Number of Complete ISVs: Manually count the number of ISVs that have fully formed and connected to the dorsal longitudinal anastomotic vessel (DLAV).
 - Average ISV Length: Use the "Segmented Line" tool to trace the length of individual ISVs from the dorsal aorta to the DLAV. Calculate the average length for each embryo.
 [8]
 - Number of Ectopic Branch Points: Count the number of abnormal branching points along the length of the ISVs.

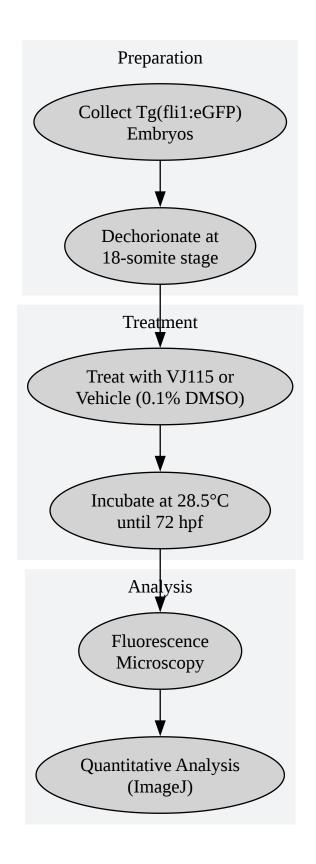
Signaling Pathways and Experimental Workflows





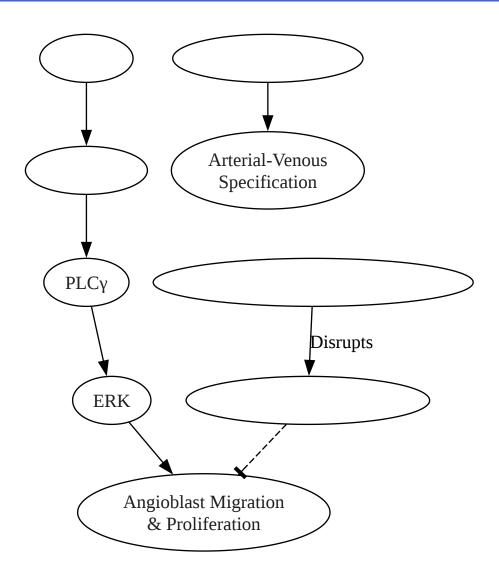
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